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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 3-(4-Methylphenoxy)azetidine, a heterocyclic
organic compound featuring a strained four-membered azetidine ring linked to a 4-
methylphenoxy group. Azetidine derivatives are of significant interest in medicinal chemistry
due to their unique structural properties, which can impart desirable physicochemical and
pharmacological characteristics to drug candidates. The strained ring system can influence
molecular conformation and metabolic stability, making the azetidine scaffold a valuable
component in the design of novel therapeutics. This guide summarizes the available chemical
information for 3-(4-Methylphenoxy)azetidine and places it within the broader context of
azetidine-containing compounds in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(4-Methylphenoxy)azetidine are
summarized in the table below. This information is primarily derived from chemical supplier
databases.
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Property Value Reference
CAS Number 954220-73-6 [1]
Molecular Formula C10H13NO [1]
Molecular Weight 163.22 g/mol

IUPAC Name 3-(4-methylphenoxy)azetidine

Canonical SMILES

CC1=CC=C(C=C1)OC2CNC2

InChl Key

IKXZLYWIOATIPO-
UHFFFAOYSA-N

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-(4-Methylphenoxy)azetidine is

not readily available in peer-reviewed scientific literature. However, the synthesis of analogous

3-aryloxyazetidines generally proceeds through established synthetic routes for azetidine

derivatives. A plausible synthetic approach is outlined below, based on general methods for the

formation of 3-substituted azetidines.

General Synthetic Workflow

The synthesis of 3-(4-Methylphenoxy)azetidine would likely involve the nucleophilic

substitution of a suitable leaving group on the azetidine ring with 4-methylphenol. A common

precursor for such a reaction is a protected 3-hydroxyazetidine or a 3-haloazetidine.
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A plausible synthetic workflow for 3-(4-Methylphenoxy)azetidine.

lllustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate is commercially available or
can be synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.
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Step 2: Activation of the 3-hydroxyl group: The hydroxyl group of N-Boc-3-hydroxyazetidine can
be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the
corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

Step 3: Nucleophilic substitution with 4-methylphenol: N-Boc-3-(tosyloxy)azetidine is reacted
with 4-methylphenol in the presence of a strong base, such as sodium hydride, in an aprotic
polar solvent like DMF or THF. The reaction mixture is typically heated to facilitate the
substitution.

Step 4: Deprotection of the azetidine nitrogen: The Boc protecting group is removed by
treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or
hydrochloric acid (HCI) in an appropriate solvent, to yield the final product, 3-(4-
Methylphenoxy)azetidine.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry,
temperature, and reaction time, would require optimization.

Biological Activity and Signaling Pathways

There is currently no specific publicly available data on the biological activity or the signaling
pathways associated with 3-(4-Methylphenoxy)azetidine. The broader class of azetidine-
containing molecules has been investigated for a wide range of biological activities, including
but not limited to:

e Enzyme Inhibition: The constrained nature of the azetidine ring can allow for precise
interactions with the active sites of enzymes.

o Receptor Modulation: Azetidine derivatives have been explored as ligands for various G
protein-coupled receptors (GPCRSs) and ion channels.

o Transporter Interaction: The polar nature of the azetidine nitrogen can facilitate interactions
with neurotransmitter transporters and other membrane transport proteins.

Given the lack of specific data for 3-(4-Methylphenoxy)azetidine, a logical workflow for its
initial biological characterization is proposed below.
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A proposed workflow for the biological evaluation of 3-(4-Methylphenoxy)azetidine.

Conclusion

3-(4-Methylphenoxy)azetidine is a readily available chemical entity with potential applications
in drug discovery and medicinal chemistry. While specific biological data and detailed synthetic
protocols for this particular compound are not extensively documented in the public domain, its
structural motifs suggest that it could serve as a valuable building block for the synthesis of
more complex molecules with interesting pharmacological profiles. Further research is
warranted to elucidate its biological activities and potential therapeutic applications. The
general synthetic strategies and proposed biological evaluation workflows presented in this
guide provide a framework for initiating such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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